Reduced Microtubule Assembly vs. Paclitaxel
In the definitive head-to-head comparison by Gabetta et al. (1999), dihydrocephalomannine (compound 1b) exhibited a microtubule assembly ED50/ED50(paclitaxel) ratio of 6.7, meaning 6.7-fold lower tubulin-polymerizing potency than paclitaxel (ED50 ≈ 2.04 nM) [1]. By contrast, the co-isolated N-debenzoyl-N-cinnamoyl analog (1c) showed a ratio of 1.2 and 2-debenzoyl-2-tigloyl paclitaxel (1d) showed a ratio of 1.1, both nearly equipotent to paclitaxel [1]. The n-butyl (linear) analog, N-debenzoyl-N-butanoylpaclitaxel, was also more potent than 1b, demonstrating that α-branching (R-configuration 2-methylbutanoyl) at the N-acyl residue is specifically detrimental to tubulin interaction [1].
| Evidence Dimension | Microtubule assembly activity (ED50 ratio vs. paclitaxel) |
|---|---|
| Target Compound Data | ED50/ED50(paclitaxel) = 6.7 (i.e., ED50 ≈ 13.7 nM estimated) |
| Comparator Or Baseline | Paclitaxel ED50 = 2.04 nM (baseline ratio = 1.0); N-debenzoyl-N-butanoylpaclitaxel (n-butyl analog) more potent than 1b; Compound 1c ratio = 1.2; Compound 1d ratio = 1.1 |
| Quantified Difference | 6.7-fold reduction vs. paclitaxel; ≥5.6-fold reduction vs. compound 1c (equipotent analog) |
| Conditions | In vitro microtubule assembly assay; purified tubulin; ED50 defined as concentration inducing 50% of maximal tubulin polymerization |
Why This Matters
This quantifies dihydrocephalomannine as a definitively weak tubulin ligand, making it the preferred negative-control compound for tubulin polymerization screens and the critical reference for establishing assay windows where paclitaxel-like activity must be excluded.
- [1] Gabetta B, Fuzzati N, Orsini P, Peterlongo F, Appendino G, Vander Velde DG. Paclitaxel Analogues from Taxus × media cv. Hicksii. J Nat Prod. 1999;62(2):219-223. Table 3. View Source
